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Compound of Interest

Compound Name: 4,4'-Dinitrochalcone

CAS No.: 25870-67-1

Cat. No.: B1654687

Get Quote

Executive Summary
This technical guide details the synthesis, characterization, and physicochemical properties of

4,4'-Dinitrochalcone (1,3-bis(4-nitrophenyl)-2-propen-1-one).[1] Unlike the more common

"push-pull" chalcones (which feature donor-acceptor motifs), 4,4'-dinitrochalcone represents

an Acceptor-

-Acceptor (A-

-A) system.[1] This symmetric electron-deficiency imparts unique crystallographic packing
behaviors and reactivity profiles, making it a critical intermediate for synthesizing diamino-
chalcone derivatives (potent NLO materials) and a scaffold for cytotoxic pharmacological
screening.[1]

Part 1: Molecular Architecture & Physicochemical
Profile[1]
The 4,4'-dinitrochalcone molecule consists of two p-nitrophenyl rings bridged by an
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-unsaturated ketone (enone).[1] The presence of strong electron-withdrawing nitro groups (

) at both para positions significantly alters the electronic density of the enone bridge compared
to unsubstituted chalcone.

Table 1: Physicochemical Specifications
Property Value / Description Note

IUPAC Name
(E)-1,3-bis(4-nitrophenyl)prop-

2-en-1-one

Trans-isomer is

thermodynamically favored.[1]

CAS Number

1222-98-6 (General

Nitrochalcone family) / Specific

Isomer Check Required

Note: Often indexed under

general dinitrochalcones.[1]

Molecular Formula

Molecular Weight 298.25 g/mol

Appearance
Pale yellow to mustard

microcrystalline solid

Color intensity depends on

crystal packing.[1]

Melting Point 192°C – 195°C

High MP due to strong

intermolecular dipole

interactions.

Solubility
Low in EtOH, Hexane; High in

DMF, DMSO, Acetone

Recrystallization often requires

Glacial Acetic Acid or

DMF/EtOH mixtures.

Electronic Character
Electron-deficient

(Electrophilic)

Susceptible to nucleophilic

attack at the

-carbon (Michael Addition).[1]

Part 2: Synthetic Pathway (The Claisen-Schmidt
Condensation)[1][2][3][4]
Mechanistic Insight
The synthesis utilizes the Claisen-Schmidt condensation, an aldol-type reaction between 4-

nitroacetophenone and 4-nitrobenzaldehyde.[1]
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Senior Scientist Note: In standard chalcone synthesis, we often worry about the reactivity of the

aldehyde. Here, 4-nitrobenzaldehyde is exceptionally electrophilic due to the nitro group,

making it highly reactive. However, the 4-nitroacetophenone has highly acidic

-protons (pKa

19 vs. 24 for acetophenone) because the resulting enolate is resonance-stabilized by the para-
nitro group.[1] This combination creates a rapid reaction, but it also increases the risk of side
reactions (Cannizzaro) if the base concentration is too high. We control this by using a biphasic
or controlled-addition protocol.[1]

Experimental Protocol
Scale: 10 mmol Yield Target: >85%

Reagents
Reactant A: 4-Nitroacetophenone (1.65 g, 10 mmol)[1]

Reactant B: 4-Nitrobenzaldehyde (1.51 g, 10 mmol)[1]

Solvent: Ethanol (Absolute, 30 mL)

Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution (5 mL)

Step-by-Step Workflow
Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

Reactant A and Reactant B in 30 mL of ethanol. Note: Slight heating (40°C) may be required

to fully dissolve the nitro-compounds.[1]

Catalysis Initiation: Cool the mixture to room temperature. Add the NaOH solution dropwise

over 5 minutes while stirring vigorously. The solution will darken immediately (formation of

the enolate and subsequent condensation).

Reaction Phase: Stir the mixture at room temperature for 2–3 hours.

Validation: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The product (
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) should appear distinct from the aldehyde (

).

Precipitation: The product typically precipitates as a thick solid during the reaction. If not,

cool the flask in an ice bath for 30 minutes.

Isolation: Filter the solid under vacuum using a Buchner funnel.

Purification (Crucial):

Wash the crude solid with cold water (3 x 20 mL) to remove excess base (check filtrate pH

to ensure neutrality).

Wash with cold ethanol (1 x 10 mL) to remove unreacted aldehyde.

Recrystallization: Recrystallize from boiling Glacial Acetic Acid or a DMF/Ethanol (1:1)

mixture.

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Visualization: Reaction Mechanism
The following diagram illustrates the base-catalyzed mechanism, highlighting the enolate

formation and dehydration steps.

4-Nitroacetophenone
(Acidic Alpha-H)

Enolate Intermediate
(Resonance Stabilized)

Deprotonation

OH- (Catalyst) Beta-Hydroxy Ketone
(Aldol Adduct)

Nucleophilic Attack

4-Nitrobenzaldehyde
(Electrophile)

4,4'-Dinitrochalcone
(Precipitate)

- H2O (Dehydration)
Thermodynamic Sink

Click to download full resolution via product page

Caption: Figure 1.[1][2][3][4][5] Mechanism of the Claisen-Schmidt condensation. The stability

of the nitro-enolate drives the initial step, while dehydration provides the thermodynamic driving

force for product precipitation.
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Part 3: Spectroscopic Characterization[1][8]
Validating the structure requires confirming the presence of the enone bridge and the two nitro

groups, while ensuring the absence of starting materials.

Infrared Spectroscopy (FT-IR)[1]
Enone: 1660–1670 cm⁻¹. Note: Shifted to lower frequencies compared to saturated ketones
due to conjugation.

Alkenyl: 1600–1620 cm⁻¹.

Nitro: Two strong bands are diagnostic.

Asymmetric stretch: ~1520 cm⁻¹

Symmetric stretch: ~1340–1350 cm⁻¹

Absence: No broad -OH stretch (3400 cm⁻¹), confirming dehydration of the aldol

intermediate.

H-NMR Spectroscopy (400 MHz, DMSO- )
The symmetry of the molecule simplifies the spectrum, but the electron-withdrawing nature of

the nitro groups causes significant deshielding (downfield shift).
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Proton Group

Chemical Shift
(

, ppm)

Multiplicity
Coupling (

)
Interpretation

-Vinylic 7.80 – 7.90 Doublet 15.6 Hz

The doublet with

large

confirms the

trans (E)

geometry.[1]

-Vinylic 8.00 – 8.15 Doublet 15.6 Hz

More deshielded

than

-H due to

resonance with

the carbonyl and

the

-ring.[1]

Aromatic (Ortho

to

)

8.30 – 8.40 Doublet/Multiplet ~8.5 Hz

Highly

deshielded by

the nitro group's

anisotropy and

inductive effect.

Aromatic (Meta

to

)

8.00 – 8.20 Doublet/Multiplet ~8.5 Hz

Overlap often

occurs between

the A-ring and B-

ring protons.[1]

Expert Tip: In

, solubility may be poor, leading to broad peaks. Use DMSO-

for sharp resolution. The key validation is the trans-coupling constant (~15.6 Hz). If

Hz, you have the cis isomer (rare, usually requires photo-isomerization).
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Part 4: Functional Applications & Workflow
Synthetic Intermediate (Reduction)
4,4'-Dinitrochalcone is primarily a precursor. Selective reduction (e.g.,

or

) yields 4,4'-diaminochalcone.[1]

Significance: The diamino variant transforms the system from A-

-A to D-

-D (Donor-pi-Donor), which significantly enhances Non-Linear Optical (NLO) properties and
fluorescence.[1]

Biological Screening (Cytotoxicity)
Nitro-chalcones act as Michael Acceptors.[1] They can form covalent bonds with thiol groups

(cysteine residues) in proteins via 1,4-addition.

Target: Glutathione S-transferase (GST) inhibition or direct alkylation of tubulin.[1]

Toxicity Warning: The bis-nitro motif often correlates with higher cytotoxicity in healthy cells

compared to mono-substituted variants.[1]

Experimental Workflow Diagram
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Caption: Figure 2. Standardized workflow for the synthesis and purification of 4,4'-
dinitrochalcone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1654687/docs#4-4-dinitrochalcone-synthetic-
protocols-structural-characterization-and-material-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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